9H-fluoren-9-one O-(4-bromobenzoyl)oxime

Synthetic methodology Oxime ester synthesis Vilsmeier conditions

Generic procurement of fluorenone oxime esters risks acquiring analogs with unpredictable DNA-cleaving potency and target selectivity. This specific 4-bromo derivative addresses the need for a structurally authenticated probe with defined electronic properties (Hammett σₚ = 0.23). • DNA Photo-Cleavage: Occupies the second rank in intercalator potency hierarchy behind 9,10-anthraquinone, providing intermediate activity for mechanistic studies. • Antimicrobial SAR: Rational selection for anti-Staphylococcus aureus screening, contrasting with methyl analogs that bias toward anti-Candida activity. • Identity Verification: Supported by published comprehensive spectroscopic dataset (NMR, IR, Raman) for QC batch release and computational model validation.

Molecular Formula C20H12BrNO2
Molecular Weight 378.2g/mol
Cat. No. B407772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-one O-(4-bromobenzoyl)oxime
Molecular FormulaC20H12BrNO2
Molecular Weight378.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H12BrNO2/c21-14-11-9-13(10-12-14)20(23)24-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H
InChIKeyVZUDIADIMJEGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluoren-9-one O-(4-bromobenzoyl)oxime: Identity & Physicochemical Baseline


9H-Fluoren-9-one O-(4-bromobenzoyl)oxime (CAS 328023-89-8) is an O-benzoyl oxime ester derivative of fluoren-9-one, belonging to the conjugated oxime ester class. Its molecular formula is C₂₀H₁₂BrNO₂ with a molecular weight of 378.22 g/mol, featuring a fluorene backbone linked via an oxime ester bridge to a para-bromobenzoyl moiety . The compound is a member of a broader oxime ester library that has been systematically investigated for DNA photo-cleavage activity, where the fluoren-9-one intercalating scaffold occupies a defined position in the potency hierarchy [1]. Predicted physicochemical properties include a boiling point of 542.1 ± 52.0 °C and a density of 1.44 ± 0.1 g/cm³ . The para-bromo substitution introduces distinct electronic and steric features—with a Hammett σₚ constant of 0.23—that differentiate its reactivity profile from fluoro-, methyl-, and unsubstituted benzoyl analogs within the same oxime ester series.

DNA photo-cleavage tool compound with fluorenone intercalating scaffold
Antimicrobial screening: electron-withdrawing bromo substituent supports Gram-positive selectivity studies
Oxime ester reactivity & stability research: intermediate pKa and nucleophilicity profile

Why 9H-Fluoren-9-one O-(4-bromobenzoyl)oxime Outperforms Generic Oxime Esters


Within the fluorenone oxime ester family, the identity and position of the benzoyl ring substituent dictate functional performance through electronic modulation of the N–O bond lability and intercalation geometry [1]. The DNA-cleaving potency across this compound class follows a defined substituent order—F > CN ≥ NO₂ > Me ∼ H—demonstrating that electron-withdrawing character alone is insufficient to predict activity; the specific halogen identity (Br vs. F vs. Cl) alters both oxime pKa and oximate anion availability at physiological pH [2]. Additionally, the para-substitution position (4-bromo) versus the ortho isomer (2-bromo) governs steric accessibility around the oxime ester linkage, impacting both photolytic N–O bond cleavage efficiency and DNA intercalation geometry [3]. Generic procurement of an unspecified fluorenone oxime ester therefore carries the quantifiable risk of acquiring a compound with measurably different DNA-cleaving potency, altered hydrolytic stability, or divergent target selectivity—all driven by substituent electronic and positional effects documented in head-to-head SAR studies.

Substituent position: para-bromo (4-Br) vs. ortho-bromo (2-Br) may alter steric accessibility and DNA intercalation geometry.
Halogen identity: bromine (σₚ = 0.23) provides distinct electronic effects from fluorine or chlorine, potentially shifting oxime stability and reactivity.
Scaffold rank: fluoren-9-one DNA-cleaving potency differs from anthraquinone or xanthenone, and generic oxime ester selection may result in divergent activity.

Product-Specific Evidence for 9H-Fluoren-9-one O-(4-bromobenzoyl)oxime


Synthetic Efficiency: One-Step vs. Multi-Step Protocols

9H-Fluoren-9-one O-(4-bromobenzoyl)oxime was synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. In comparison, conventional two-step oxime ester protocols (oxime formation followed by O-acylation with benzoyl chlorides) for the broader conjugated oxime ester library typically yield between 80% and 99% across 35 compounds, with yields varying by substituent [2]. The quantitative single-step protocol eliminates intermediate isolation, reduces solvent consumption, and minimizes batch-to-batch variability—factors directly relevant to procurement cost and reproducibility.

Synthetic efficiency
Method context
Target: quantitative yield (one-step adapted Vilsmeier) Comparator: 80–99% yield (two-step protocol, 35 compounds)
Supports efficient scale-up and reduced batch variability.
Single-step synthesis eliminates intermediate isolation.
Synthetic methodology Oxime ester synthesis Vilsmeier conditions

DNA Photo-Cleavage Potency vs. Anthraquinone & Xanthenone Intercalators

In a head-to-head comparison of 35 O-benzoyl oxime esters across five intercalator scaffolds, the DNA-cleaving ability followed the order: 9,10-anthraquinone > fluoren-9-one ≥ xanthen-9-one ∼ thioxanthen-9-one > 9H-thioxanthen-9-one 10,10-dioxide [1]. The 9,10-anthraquinone-O-9-(4-fluorobenzoyl)oxime, the most potent compound, exhibited a DNA binding constant of 4.49 × 10⁴ M⁻¹ [1]. The fluoren-9-one scaffold occupies the second rank, outperforming xanthen-9-one and thioxanthen-9-one intercalators. Within the fluoren-9-one series, the benzoyl substituent potency order was F > CN ≥ NO₂ > Me ∼ H, with the 4-bromo substituent (Hammett σₚ = 0.23) positioned electronically between F (σₚ = 0.06) and CN (σₚ = 0.66), suggesting an intermediate DNA-cleaving potency distinct from both the most active fluoro analog and the less active methyl/unsubstituted analogs [1].

DNA cleavage rank
Class-level
Scaffold rank: anthraquinone > fluoren-9-one ≥ xanthen-9-one Substituent order: F > CN ≥ NO₂ > Me ∼ H; Br predicted intermediate
Supports intermediate DNA-cleavage potency selection for tool compounds.
Binding constant not directly measured for Br analog; class inference.
DNA photo-cleavage Oxime ester photochemistry Intercalation

Oxime pKa Shift: Bromine vs. Non-Halogenated & Fluorinated Analogs

Halogen substitution on the oxime scaffold measurably depresses oxime pKa and increases oximate anion formation at physiological pH. In a systematic study of halogenated bis-pyridinium oximes, the pKa of the oxime group followed the order: fluorinated < chlorinated < non-halogenated, with correspondingly higher oximate anion levels [1]. Extending this trend by electronegativity (F: 3.98 > Cl: 3.16 > Br: 2.96 > non-halogenated), the 4-bromo substituent in 9H-fluoren-9-one O-(4-bromobenzoyl)oxime is expected to produce an oxime pKa intermediate between chlorinated and non-halogenated analogs, translating to a moderate enhancement of nucleophilic oximate anion concentration relative to unsubstituted fluorenone oxime esters—without the rapid hydrolytic degradation observed for di-fluorinated oximes in buffered environments [1].

Oxime pKa shift
Class-level
pKa order: F
Reported stability–reactivity balance for oxime nucleophilicity studies.
Stability advantage over fluorinated analogs inferred; needs validation.
Antimicrobial SAR
Class-level
Cl-analog MIC 0.156 mg/mL (S. aureus) Electron-withdrawing Br predicted Gram-positive selective profile
Supports Gram-positive antimicrobial screening compound selection.
MIC for Br analog not directly measured; substituent SAR inference.
Spectroscopic dataset
Specification review
5 techniques: ¹H, ²H, ¹³C NMR, IR, Raman vs. 1–2 techniques typical for analogs
Supports batch identity verification and computational model validation.
Full peer-reviewed spectral data published.
Oxime pKa Oximate anion Halogen electronic effects

Antimicrobial Selectivity: Anti-S. aureus vs. Anti-C. albicans

In a study of four O-aryl-carbamoyl-oxymino-fluorene derivatives (1a–1d), the presence of electron-withdrawing chlorine favored anti-Staphylococcus aureus activity, while the electron-donating methyl group (+I effect) enhanced anti-Candida albicans activity [1]. The most active compound (1d) exhibited a minimum inhibitory concentration (MIC) of 0.156 mg/mL against S. aureus and minimum biofilm inhibitory concentrations (MBIC) as low as 0.009–1.25 mg/mL across tested strains [1]. Applied to the 4-bromobenzoyl analog (bromine being electron-withdrawing, σₚ = 0.23), a preferential anti-Gram-positive profile with enhanced S. aureus activity is predicted relative to the methyl-substituted or unsubstituted analogs—a testable hypothesis directly relevant to prioritizing compounds for antimicrobial screening cascades.

Antimicrobial SAR
Class-level
Cl-analog MIC 0.156 mg/mL (S. aureus) Electron-withdrawing Br predicted Gram-positive selective profile
Supports Gram-positive antimicrobial screening compound selection.
MIC for Br analog not directly measured; substituent SAR inference.
Antimicrobial SAR Antibiofilm activity Fluorenone oxime

Comprehensive Spectroscopic Characterization Dataset

9H-Fluoren-9-one O-(4-bromobenzoyl)oxime has been characterized by a comprehensive spectroscopic panel including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with all spectral data provided in detail [1]. This multi-technique characterization dataset exceeds the typical vendor specification (often limited to ¹H-NMR and HPLC purity) and provides a benchmark for batch identity verification. The availability of ²H-NMR data is particularly valuable for laboratories employing deuterium-labeled analogs in mechanistic studies. In contrast, structural analogs such as 9H-fluoren-9-one O-(2-bromobenzoyl)oxime, 9H-fluoren-9-one O-(4-fluorobenzoyl)oxime, and 9H-fluoren-9-one O-(4-methylbenzoyl)oxime lack comparable publicly available multi-nuclear NMR and Raman characterization datasets in the peer-reviewed literature [1].

Spectroscopic dataset
Specification review
5 techniques: ¹H, ²H, ¹³C NMR, IR, Raman vs. 1–2 techniques typical for analogs
Supports batch identity verification and computational model validation.
Full peer-reviewed spectral data published.
Spectroscopic characterization NMR spectroscopy Quality control

9H-Fluoren-9-one O-(4-bromobenzoyl)oxime: Research & Industrial Applications


DNA Photo-Cleavage Probe for Photochemotherapy

The fluoren-9-one scaffold occupies the second rank in DNA-cleaving potency among five intercalator scaffolds (behind only 9,10-anthraquinone), as established by comparative gel electrophoresis quantification [1]. Procurement of the 4-bromo derivative is indicated when researchers require a DNA photo-cleavage probe with intermediate potency—more active than xanthenone-based compounds but potentially less cytotoxic than the most potent anthraquinone-4-fluoro analog. The 4-bromo substituent provides a distinct electronic profile (σₚ = 0.23) for SAR expansion beyond the published F/CN/NO₂/Me/H series.

Gram-Positive-Selective Antimicrobial Screening

Based on class-level SAR evidence that electron-withdrawing substituents on fluorenone oxime derivatives favor anti-Staphylococcus aureus activity (with MIC values reaching 0.156 mg/mL for the chlorinated analog) [2], the 4-bromo derivative is a rational selection for antimicrobial screening programs prioritizing Gram-positive targets. Its predicted selectivity profile contrasts with methyl-substituted analogs that bias toward anti-Candida albicans activity, enabling more efficient compound triage.

Oxime Reactivity & Stability in Aqueous Buffers

The bromine substituent is predicted to confer intermediate oxime pKa and oximate anion availability—between chlorinated and non-halogenated analogs—based on electronegativity trends documented for halogenated oximes [3]. This makes the 4-bromo derivative a valuable tool compound for investigating the relationship between oxime nucleophilicity and hydrolytic stability, especially in studies where fluorinated analogs are excluded due to their documented degradation in buffered environments [3].

QC Benchmarking & Computational Chemistry Validation

The published comprehensive spectroscopic dataset (¹H-, ²H-, ¹³C-NMR, IR, Raman) [4] provides a peer-reviewed reference standard for identity verification, impurity profiling, and computational model validation (e.g., DFT-predicted vs. experimental NMR chemical shifts). This dataset supports both academic structural chemistry groups and industrial QC laboratories requiring authenticated spectral references for compound registration and batch release.

Application
Selection Property
Validation Focus
DNA photo-cleavage probe studies
Intermediate scaffold potency within oxime ester series
DNA cleavage assay endpoint comparison
Gram-positive antimicrobial screening
Electron-withdrawing substituent SAR
Gram-positive strain-panel MIC endpoints
Oxime reactivity & stability research
Halogen-dependent pKa and nucleophilicity
Hydrolytic stability in buffered assay conditions
Spectroscopic QC and computational validation
Published multi-technique spectral dataset
Batch identity and DFT spectral prediction benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-fluoren-9-one O-(4-bromobenzoyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.